molecular formula C15H23ClN4O2 B3227809 [1-(2-Chloro-pyrimidin-4-yl)-piperidin-4-yl]-methyl-carbamic acid tert-butyl ester CAS No. 1261233-55-9

[1-(2-Chloro-pyrimidin-4-yl)-piperidin-4-yl]-methyl-carbamic acid tert-butyl ester

Cat. No.: B3227809
CAS No.: 1261233-55-9
M. Wt: 326.82 g/mol
InChI Key: UPCNWSCIJVRLSN-UHFFFAOYSA-N
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Description

[1-(2-Chloro-pyrimidin-4-yl)-piperidin-4-yl]-methyl-carbamic acid tert-butyl ester is a high-value chemical intermediate designed for pharmaceutical research and development, particularly in the field of oncology. This compound features a piperidine core substituted with both a chloropyrimidine group and a protected methyl-carbamic acid tert-butyl ester, making it a versatile scaffold for the synthesis of more complex target molecules. The chloropyrimidine moiety is a key reactive site, allowing for further functionalization via nucleophilic aromatic substitution, which is crucial for creating diverse compound libraries. Research into structurally related piperidine-pyrimidine derivatives has demonstrated significant potential in drug discovery, with some compounds exhibiting potent inhibitory activity against molecular targets such as HSP70, a heat shock protein implicated in cancer cell survival and lapatinib resistance. Furthermore, similar pyrimidine derivatives have been explored as inhibitors of phosphoinositide 3-kinase (PI3K), a key target in oncological, inflammatory, and metabolic diseases. This product is intended for use in hit-to-lead optimization campaigns and mechanism of action studies. It is supplied with a minimum purity of 95% and should be stored desiccated at 2-8°C, protected from light. This product is For Research Use Only. It is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl N-[1-(2-chloropyrimidin-4-yl)piperidin-4-yl]-N-methylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23ClN4O2/c1-15(2,3)22-14(21)19(4)11-6-9-20(10-7-11)12-5-8-17-13(16)18-12/h5,8,11H,6-7,9-10H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPCNWSCIJVRLSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)C1CCN(CC1)C2=NC(=NC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801118024
Record name Carbamic acid, N-[1-(2-chloro-4-pyrimidinyl)-4-piperidinyl]-N-methyl-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801118024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261233-55-9
Record name Carbamic acid, N-[1-(2-chloro-4-pyrimidinyl)-4-piperidinyl]-N-methyl-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261233-55-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, N-[1-(2-chloro-4-pyrimidinyl)-4-piperidinyl]-N-methyl-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801118024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

[1-(2-Chloro-pyrimidin-4-yl)-piperidin-4-yl]-methyl-carbamic acid tert-butyl ester is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and neurology. This article provides a detailed overview of its biological activity, including relevant research findings, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C15H23ClN4O2
  • Molecular Weight : 326.82 g/mol
  • CAS Number : 1261233-25-3

The biological activity of this compound can be attributed to its structural features, which allow it to interact with various biological targets. The piperidine moiety is known for its ability to bind to neurotransmitter receptors and enzymes, influencing several signaling pathways.

1. Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit anticancer properties. For instance, analogs have shown significant cytotoxicity against various cancer cell lines, including hypopharyngeal tumor cells. These compounds often work by inducing apoptosis and inhibiting tumor growth through various mechanisms, such as:

  • Inhibition of NF-kB pathways.
  • Induction of DNA damage response.

2. Neuroprotective Effects

The compound has also been studied for its potential in neurodegenerative diseases. Research indicates that it may inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in neurodegeneration:

  • AChE Inhibition : Enhances acetylcholine levels, potentially improving cognitive function.
  • BuChE Inhibition : May contribute to the reduction of amyloid-beta aggregation, a hallmark of Alzheimer's disease.

Case Studies

Several case studies have highlighted the efficacy of related compounds in clinical settings:

StudyCompoundFindings
EF24 AnalogDemonstrated improved IKKb inhibition and cytotoxicity compared to standard treatments in cancer models.
Piperidine DerivativeShowed dual inhibition of AChE and BuChE with antioxidant properties in Alzheimer's models.

Research Findings

Research has consistently shown that derivatives containing the piperidine structure can enhance biological activity through:

  • Increased hydrophobic interactions with target proteins.
  • Structural modifications leading to improved selectivity and potency.

Table: Summary of Biological Activities

Activity TypeMechanismReferences
AnticancerApoptosis induction
NeuroprotectionAChE/BuChE inhibition
AntioxidantFree radical scavenging

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers of Chloropyrimidine

(a) [1-(4-Chloro-pyrimidin-2-yl)-piperidin-4-yl]-methyl-carbamic acid tert-butyl ester
  • CAS : 1261234-84-7
  • Key Differences :
    • Chlorine at 4-position on pyrimidine vs. 2-position in the target compound.
    • Piperidin-4-yl group retained.
  • Physicochemical Properties :
    • XLogP3 : 3.1 (similar lipophilicity to target compound) .
    • Topological Polar Surface Area (TPSA) : 58.6 Ų, indicating comparable solubility .
  • Implications :
    • Positional isomerism may alter binding to biological targets (e.g., pyrimidine-binding enzymes).
(b) tert-Butyl 4-[[(6-chloropyrimidin-4-yl)amino]methyl]piperidine-1-carboxylate
  • CAS : 939986-79-5
  • Key Differences: Chlorine at 6-position on pyrimidine. Amino-methyl linker between pyrimidine and piperidine.

Substituted Pyrimidine Derivatives

(a) [1-(2-Chloro-6-methyl-pyrimidin-4-yl)-piperidin-4-ylmethyl]-carbamic acid tert-butyl ester
  • CAS : 1261235-47-5
  • Key Differences :
    • Methyl group at 6-position on pyrimidine.
    • Piperidin-4-ylmethyl group (vs. piperidin-4-yl in target compound).
  • Molecular Formula : C₁₆H₂₅ClN₄O₂ (higher MW due to methyl).
  • Implications :
    • Increased steric bulk may reduce metabolic clearance .
(b) [1-(6-Methoxy-pyrimidin-4-yl)-piperidin-3-yl]-methyl-carbamic acid tert-butyl ester
  • CAS: Not specified .
  • Key Differences :
    • Methoxy group at 6-position (electron-donating vs. chloro's electron-withdrawing effect).
    • Piperidin-3-yl substitution (vs. 4-position).
  • Implications :
    • Methoxy group may enhance solubility but reduce electrophilic reactivity .

Piperidine-Modified Analogs

(a) [1-(2-Chloro-pyrimidin-4-yl)-piperidin-4-yl]-carbamic acid tert-butyl ester
  • CAS : 596817-49-1 .
  • Key Differences :
    • Lacks methyl group on carbamic acid.
  • Implications :
    • Reduced steric hindrance may improve binding to flat aromatic pockets in enzymes .
(b) tert-Butyl (1-(2-chloronicotinoyl)piperidin-4-yl)(methyl)carbamate
  • CAS : 1353973-16-6 .
  • Key Differences: Pyrimidine replaced with chloronicotinoyl (pyridine derivative).
  • Implications :
    • Altered aromatic interactions due to pyridine’s lone pair orientation .

Table 1: Structural and Property Comparison

Compound (CAS) Pyrimidine Substituent Piperidine Position Key Group XLogP3 TPSA (Ų)
Target (1261233-55-9) 2-Cl 4-yl Methyl-carbamate ~3.1* ~58.6*
4-Cl isomer (1261234-84-7) 4-Cl 4-yl Methyl-carbamate 3.1 58.6
6-Cl, NH-methyl (939986-79-5) 6-Cl 4-yl Amino-methyl N/A N/A
6-Me (1261235-47-5) 2-Cl, 6-Me 4-ylmethyl Methyl-carbamate N/A N/A

*Estimated based on structural similarity.

Research Implications

  • Biological Activity : While direct activity data is unavailable, structural features suggest:
    • 2-Chloropyrimidine : Enhances electrophilic reactivity for covalent binding .
    • tert-Butyl Carbamate : Protects amines during synthesis, enabling late-stage diversification .
  • Drug Design :
    • Lipophilicity (XLogP3 ~3.1) : Optimal for blood-brain barrier penetration in CNS targets .
    • Methyl vs. Hydrogen : Methyl on carbamate may reduce off-target interactions .

Q & A

Basic Questions

Q. What are the common synthetic routes for [1-(2-Chloro-pyrimidin-4-yl)-piperidin-4-yl]-methyl-carbamic acid tert-butyl ester, and how are reaction conditions optimized?

  • Methodology : The compound is typically synthesized via multi-step reactions involving palladium-catalyzed cross-coupling (e.g., Suzuki or Buchwald-Hartwig reactions) to introduce the 2-chloropyrimidine moiety. For example, tert-butyl carbamate intermediates are often generated using Boc-protection strategies under inert atmospheres. Optimization includes adjusting catalyst loading (e.g., Pd(OAc)₂ or XPhos-based systems), temperature (40–100°C), and reaction time (5–24 hours) to maximize yield and purity .
  • Data Contradictions : Some protocols report variability in coupling efficiency depending on the steric hindrance of the piperidine substituents. Confirm purity via HPLC or NMR post-synthesis .

Q. What are the key physicochemical properties of this compound, and how are they experimentally determined?

  • Methodology :

  • Physical State : Likely a solid (analogous to tert-butyl piperidine derivatives, which are light yellow solids ).
  • Solubility : Assessed in DMSO or dichloromethane via gravimetric analysis.
  • Stability : Evaluated under varying temperatures (-20°C to room temperature) and humidity using TLC or LC-MS to monitor degradation .
    • Data Gaps : Limited experimental data on exact melting points or logP values; computational tools (e.g., PubChem descriptors) may supplement .

Q. What safety protocols are recommended for handling this compound?

  • Methodology :

  • Personal Protective Equipment (PPE) : Respiratory protection (N95 masks), nitrile gloves, and safety goggles to prevent inhalation, skin contact, or eye exposure .
  • Ventilation : Use fume hoods for weighing and synthesis steps.
  • Emergency Measures : Immediate rinsing with water for skin/eye contact; avoid direct exposure to moisture to prevent hydrolysis .

Q. How is the compound’s purity and structural integrity validated?

  • Methodology :

  • NMR Spectroscopy : Confirm piperidine and pyrimidine proton environments (e.g., δ 1.4 ppm for tert-butyl groups) .
  • HPLC/MS : Monitor purity (>97%) using reverse-phase C18 columns and ESI-MS for molecular ion verification .

Advanced Research Questions

Q. How can this compound be applied in kinase inhibitor development, and what experimental frameworks are used to assess its bioactivity?

  • Methodology : The 2-chloropyrimidine group serves as a "warhead" for covalent binding to kinase ATP pockets.

  • In Vitro Assays : Use fluorescence polarization or TR-FRET to measure IC₅₀ values against target kinases (e.g., EGFR or BTK).
  • Structural Modifications : Introduce substituents at the piperidine nitrogen to enhance selectivity, guided by molecular docking (e.g., Schrödinger Suite) .
    • Challenges : Off-target effects may arise due to reactivity of the chloro-pyrimidine moiety; counter-screening against related kinases is critical .

Q. What mechanistic insights explain its reactivity in palladium-catalyzed cross-coupling reactions?

  • Methodology : The chloro-pyrimidine acts as an electrophilic partner in Suzuki-Miyaura couplings.

  • Catalytic Cycle : Pd⁰ intermediates facilitate oxidative addition with the C-Cl bond, followed by transmetallation with boronic acids.
  • Kinetic Studies : Monitor reaction progress via in situ IR or GC-MS to identify rate-limiting steps (e.g., ligand dissociation) .
    • Contradictions : Some studies report lower yields with bulky boronic acids, suggesting steric effects dominate electronic factors .

Q. How should researchers design experiments to evaluate its stability under physiological conditions?

  • Methodology :

  • Hydrolytic Stability : Incubate in PBS (pH 7.4) at 37°C and analyze degradation products via LC-MS over 24–72 hours.
  • Oxidative Stress Tests : Expose to H₂O₂ or liver microsomes to simulate metabolic pathways .
    • Data Interpretation : Degradation half-life (t₁/₂) calculations guide formulation strategies (e.g., prodrug design) .

Q. What strategies are effective for resolving contradictions in reported synthetic yields?

  • Methodology :

  • DoE (Design of Experiments) : Use factorial designs to test variables (catalyst type, solvent polarity, temperature).
  • Class-Based Reactivity : Group compounds by functional groups (e.g., halogenated vs. aromatic) to predict reactivity trends .
    • Case Study : Lower yields in polar solvents (e.g., DMF) may indicate competing side reactions; switching to toluene or THF improves efficiency .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[1-(2-Chloro-pyrimidin-4-yl)-piperidin-4-yl]-methyl-carbamic acid tert-butyl ester
Reactant of Route 2
Reactant of Route 2
[1-(2-Chloro-pyrimidin-4-yl)-piperidin-4-yl]-methyl-carbamic acid tert-butyl ester

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